2-Bromo-4-chloro-6-fluorobenzaldehyde
Overview
Description
2-Bromo-4-chloro-6-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 6 positions, respectively. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
2-Bromo-4-chloro-6-fluorobenzaldehyde is a derivative of benzaldehyde, which is often used as a building block in the synthesis of various organic compounds
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions, including condensation with secondary amines to form schiff base compounds . These compounds have been reported to possess antimicrobial properties .
Pharmacokinetics
It has been reported that the compound has a high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored under inert gas at 2–8 °C . Its solubility in different solvents can also affect its bioavailability and stability .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-chloro-6-fluorobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is essential for the detoxification of aldehydes in biological systems. Additionally, this compound can form Schiff bases with amines, which are important intermediates in the synthesis of various bioactive compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation states of proteins involved in cell signaling. This can lead to downstream effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of aldehyde dehydrogenase by binding to its active site, preventing the oxidation of aldehydes. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its interaction with key metabolic enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form carboxylic acids, which are further processed in the citric acid cycle. The compound can also undergo phase II metabolism, where it is conjugated with glutathione or other cofactors, facilitating its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in lipid metabolism. Additionally, the compound can be found in the cytoplasm and nucleus, where it can affect gene expression and other cellular processes. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the bromination of 4-chloro-6-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the 2-position .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes starting from readily available raw materials. The process includes halogenation reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-4-chloro-6-fluorobenzoic acid.
Reduction: Formation of 2-Bromo-4-chloro-6-fluorobenzyl alcohol.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
- 2-Bromo-6-fluorobenzaldehyde
Uniqueness
2-Bromo-4-chloro-6-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHISGFZIXPJJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743948 | |
Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135531-73-5 | |
Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135531-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-4-chloro-6-fluorobenzaldehyde in the synthesis of 4-bromo-6-chloro-1H-indazole?
A1: this compound serves as a crucial precursor in the synthesis of 4-bromo-6-chloro-1H-indazole []. The reaction involves a condensation with hydrazine hydrate, ultimately leading to the formation of the final indazole ring system. The aldehyde functionality in this compound reacts with the hydrazine to form a hydrazone intermediate, which then undergoes cyclization and aromatization to yield the desired 4-bromo-6-chloro-1H-indazole.
Q2: What is the reported yield of this compound in the synthesis described in the paper?
A2: The synthesis of this compound from its precursor, 2-bromo-4-chloro-6-fluoroaniline, is reported to proceed with a yield of 45% []. This highlights that while the compound is successfully synthesized, there is room for optimization in terms of reaction conditions to potentially enhance the yield further.
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